molecular formula C9H13N3O2 B13207468 Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13207468
M. Wt: 195.22 g/mol
InChI Key: IKHQDZHMYVSQOE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a partially hydrogenated imidazopyridine derivative featuring a methyl ester group at position 3 and an amino substituent at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an ester derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

Reaction Conditions Outcome Reference
Hydrolysis to carboxylic acid1M NaOH, reflux, 6 hrsConversion to 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

This reaction is analogous to ester hydrolysis observed in structurally related imidazo[1,2-a]pyridine carboxylic esters. The carboxylic acid product serves as a precursor for amide coupling reactions (see Section 3).

Amino Group Functionalization

The primary amine at the 2-position participates in classic nucleophilic reactions:

Acylation

Reaction with acetyl chloride or anhydrides forms acetamide derivatives, enhancing solubility or modifying bioactivity:

text
R-NH₂ + (CH₃CO)₂O → R-NHCOCH₃

Conditions : Acetic anhydride, pyridine, 25°C, 12 hrs.

Schiff Base Formation

Condensation with aldehydes or ketones generates imine derivatives, useful in coordination chemistry:

text
R-NH₂ + R'CHO → R-N=CHR'

Conditions : Ethanol, catalytic acetic acid, reflux.

Amide Coupling

The hydrolyzed carboxylic acid reacts with amines via coupling reagents to form amides, a key step in drug design:

Reagent Amine Product Yield Reference
EDCI/HOBt2,4-Difluoroaniline6,8-Dibromo-N-(2,4-difluorophenyl)imidazo[1,2-a]pyridine-3-carboxamide68%
DCC/DMAP1-Phenylethylamine6,8-Dibromo-2,7-dimethyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide68%

These reactions mirror methodologies applied to structurally analogous imidazo[1,2-a]pyridine carboxamides , demonstrating utility in generating bioactive analogs.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes bromination or nitration at specific positions:

Reaction Conditions Position Modified Outcome Reference
BrominationBr₂, CHCl₃, 0°C, 2 hrsC6 and C86,8-Dibromo derivative
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC55-Nitroimidazo[1,2-a]pyridine analog

Bromination enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reductive Alkylation

The amino group reacts with aldehydes under reductive conditions to form secondary amines:

text
R-NH₂ + R'CHO + NaBH₃CN → R-NH-CH₂R'

Conditions : Methanol, sodium cyanoborohydride, pH 5–6, 24 hrs.

Cyclization Reactions

The compound serves as a precursor in multicomponent reactions to synthesize polycyclic systems. For example, reaction with β-ketoesters yields fused tetracyclic structures.

Scientific Research Applications

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives is vast. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (Target) NH₂ (2), COOCH₃ (3) C₉H₁₃N₃O₂ 195.22* Hydrogen-bonding potential, drug design
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate tert-butyl (2), COOCH₃ (3) C₁₃H₂₀N₂O₂ 236.31 Enhanced lipophilicity, steric bulk
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate CH₃ (2,6), COOCH₂CH₃ (3) C₁₂H₁₆N₂O₂ 220.27 Antimycobacterial activity
Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (5), COONa (3) C₈H₄BrN₂NaO₂ 277.03 Ionic, high water solubility
Ethyl imidazo[1,2-a]pyridine-3-carboxylate COOCH₂CH₃ (3) C₉H₁₀N₂O₂ 178.19 Intermediate for further derivatization
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CH₃ (2), COOH (3) C₉H₁₀N₂O₂ 194.19 Acidic, potential for salt formation

*Calculated based on molecular formula.

Key Structural Differences and Implications

  • Substituent at Position 2: The amino group in the target compound enables hydrogen bonding, which is critical for interactions with biological targets like enzymes or receptors. Methyl or ethyl groups (e.g., in ) offer moderate lipophilicity but lack the hydrogen-bonding capacity of amino substituents .
  • Ester vs. Carboxylic Acid at Position 3: Methyl/ethyl esters (target compound, ) are more lipophilic than carboxylic acids () or sodium salts (), influencing membrane permeability. Carboxylic acids or their salts (e.g., ) are water-soluble, suitable for intravenous formulations .

Biological Activity

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This compound features an imidazopyridine core which is crucial for its biological activity. The presence of both amino and carboxylate functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity. In vitro studies have reported that this compound inhibits the growth of several cancer cell lines. For instance, it has been found to induce apoptosis in human colon carcinoma cells (HCT116) with a GI50 value of approximately 10 µM . The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was shown to inhibit cyclooxygenase-2 (COX-2) activity in vitro with an IC50 value indicating significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Amino Group Positioning : The position of the amino group on the imidazopyridine ring significantly affects binding affinity to biological targets.
  • Carboxylate Modifications : Alterations in the carboxylate moiety can enhance solubility and bioavailability.

Table 1 summarizes the effects of various substitutions on biological activity:

Substitution PositionModification TypeBiological Activity Impact
2Alkyl groupIncreased antimicrobial activity
3HalogenEnhanced anticancer potency
4HydroxylImproved anti-inflammatory effects

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after a treatment regimen incorporating this compound .
  • Infection Control : A laboratory study demonstrated that this compound could effectively reduce bacterial load in infected animal models when administered alongside conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-imidazo[1,2-a]pyridine-3-carboxylate?

The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For example:

  • Copper-catalyzed three-component coupling (TCC): Reacting 2-aminopyridines with aldehydes and alkynes in the presence of a Cu catalyst enables efficient imidazo[1,2-a]pyridine scaffold formation .
  • One-pot two-step synthesis: Cyclization of precursors (e.g., diethyl dicarboxylates) followed by functionalization can yield derivatives with moderate purity (e.g., 57% purity reported for a related compound) . Key characterization tools : 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), IR (C=O stretch ~1700 cm⁻¹), and HRMS (to confirm molecular ion peaks) .

Q. What spectroscopic methods are critical for structural validation of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl ester groups at δ 3.7–3.9 ppm) and carbon backbone.
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₂N₂O₂: 200.0954, observed: 200.0956) .
  • IR spectroscopy : Confirms functional groups like ester carbonyls and amino groups .

Q. How should this compound be stored to maintain stability in academic settings?

  • Store in airtight containers under inert gas (e.g., N₂ or Ar) to prevent oxidation .
  • Keep at 2–8°C in a dry environment to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can low yields or purity in synthesis be addressed?

  • Optimize reaction conditions : Adjust catalyst loading (e.g., 10 mol% CuI), solvent polarity (e.g., DMF vs. THF), and temperature (60–80°C) to enhance regioselectivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to improve purity .
  • Example : A related imidazo[1,2-a]pyridine derivative achieved 57% purity via recrystallization after initial synthesis .

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm assignments.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted aldehydes or dimerization products) .
  • Case study : Discrepancies in 13C NMR shifts (Δδ ± 0.5 ppm) may arise from solvent effects or crystallinity differences .

Q. What strategies improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide cross-coupling reactions.
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes vs. 24 hours) .
  • Example : Cu-catalyzed TCC reactions achieve >80% regioselectivity for 2-substituted derivatives .

Q. Data Analysis and Experimental Design

Q. How to design experiments for analyzing degradation products under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC-MS .
  • Kinetic modeling : Monitor hydrolysis rates of the methyl ester group in buffered solutions (pH 3–9) to identify stability thresholds .

Q. What computational tools aid in predicting reactivity or binding properties?

  • DFT calculations : Simulate electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software.
  • Molecular docking : Screen interactions with biological targets (e.g., GABA receptors) using AutoDock Vina .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3

InChI Key

IKHQDZHMYVSQOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)N

Origin of Product

United States

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